3-Chloro-4-iodopyridin-2-amine
Overview
Description
3-Chloro-4-iodopyridin-2-amine is a heterocyclic organic compound characterized by the presence of chlorine and iodine atoms on a pyridine ring. This compound has garnered significant attention in the field of organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses.
Mechanism of Action
Target of Action
Similar compounds are known to be versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Mode of Action
3-Chloro-4-iodopyridin-2-amine, like its close relative 2-Chloro-3-iodopyridin-4-amine, acts as a versatile nucleophile and electrophile . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds . The presence of both a reactive amine group and halogen atoms offers multiple pathways for chemical interactions and transformations .
Biochemical Pathways
Its reactivity profile suggests it can undergo a unique set of reactions and pathways, especially in organic synthesis, where it acts as an intermediate or a reactant .
Pharmacokinetics
The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .
Result of Action
Its ability to undergo a variety of chemical reactions makes it a key component in the development of new drugs, particularly those involving complex heterocyclic structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures .
Biochemical Analysis
Biochemical Properties
At its core, 3-Chloro-4-iodopyridin-2-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Molecular Mechanism
The mechanism of action of this compound in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-aminopyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. For instance, the use of iodotrimethylsilane as a catalyst in the iodination process has been reported to yield high purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
3-Chloro-4-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and advanced materials.
Comparison with Similar Compounds
- 2-Chloro-3-iodopyridin-4-amine
- 2-Chloro-6-iodopyridin-3-amine
- 4-Amino-2-chloropyridine
- 3-Iodopyridine
Comparison: Compared to its similar compounds, 3-Chloro-4-iodopyridin-2-amine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This unique structure imparts distinct electronic properties, influencing its reactivity and making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
3-chloro-4-iodopyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTQRVGVEIXEHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679588 | |
Record name | 3-Chloro-4-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152617-24-7 | |
Record name | 3-Chloro-4-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.